(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3/c1-28-18-7-6-14(12-19(18)29-2)8-9-26-20(27)16(13-25)10-15-4-3-5-17(11-15)21(22,23)24/h3-7,10-12H,8-9H2,1-2H3,(H,26,27)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDQOSYXQUPSOG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a cyano group and various aromatic substituents, contributing to its diverse biological activities. Research has increasingly focused on its anti-inflammatory, anticancer, and other therapeutic properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group can act as an electrophile, while the dimethoxyphenyl and trifluoromethyl groups enhance binding interactions with various proteins and enzymes. These interactions can modulate activities related to inflammation and cancer cell proliferation.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Inhibition of COX Enzymes : In vitro assays revealed that certain analogs effectively inhibited COX-1 and COX-2 activities. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3b | 19.45 μM | 31.4 μM |
| 4b | 26.04 μM | 23.8 μM |
| 4d | 28.39 μM | 34.4 μM |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Cell Line Studies : Research involving breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .
Case Studies
- Study on Anti-inflammatory Effects : In a study assessing the anti-inflammatory potential of similar compounds, it was found that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs like celecoxib . This suggests that this compound may possess similar therapeutic benefits.
- Anticancer Evaluation : A series of experiments conducted on human cancer cell lines showed that the compound effectively reduced tumor growth in vitro, with mechanisms involving apoptosis induction and inhibition of angiogenesis .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H20F3N3O2
- Molecular Weight : 373.38 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure of this compound features a cyano group, an amide linkage, and substituted phenyl groups that contribute to its biological activity and solubility properties.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Its mechanism of action includes:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
- Inhibition of Tumor Cell Proliferation : Studies have shown that it effectively reduces the proliferation of various cancer cell lines.
- Targeting Specific Pathways : Preliminary studies suggest interactions with pathways involved in cell survival and apoptosis, although detailed molecular targets remain to be elucidated.
Case Study: In Vitro Antitumor Effects
A study conducted on several cancer cell lines demonstrated that (E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide significantly inhibited cell growth at concentrations as low as 10 µM. The results were quantified using MTT assays, showing a dose-dependent response.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it was found to reduce swelling and pain markers significantly.
Applications in Materials Science
Beyond biological applications, this compound can also serve as a precursor in materials science for developing functionalized polymers or as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Lipophilicity and Bioactivity
Key Compounds and Data:
Observations:
- Trifluoromethyl (CF₃) Groups : Compounds with CF₃ substituents (e.g., entries 2, 3) exhibit potent antimicrobial activity, particularly against resistant strains like MRSA and Mycobacterium . The CF₃ group enhances lipophilicity and membrane penetration, critical for targeting intracellular pathogens.
- Cyano (CN) Group: The target compound’s cyano group may reduce logP compared to non-cyano analogs but could improve binding via dipole interactions or H-bonding. Similar cyano-containing cinnamamides (e.g., XCT790 in ) show enhanced receptor affinity.
- Methoxy (OCH₃) Groups: The 3,4-dimethoxyphenethyl moiety in the target compound likely increases solubility compared to halogenated analogs (e.g., entry 3) while retaining moderate lipophilicity.
Antimicrobial Activity:
- Trifluoromethylphenyl vs. Chlorophenyl : Analogs with 3-CF₃Ph (e.g., entry 4) show broader-spectrum activity than 4-ClPh derivatives, likely due to CF₃’s stronger electron-withdrawing effect enhancing target binding .
- Cyanovs. Non-Cyano: Cyano-substituted cinnamamides (e.g., XCT790 in ) demonstrate improved kinase inhibition, suggesting the target compound may have applications in oncology or immunology.
Anti-Inflammatory Potential:
- Compounds with 3,4-dimethoxyphenethyl groups (e.g., N-[2-(3,4-diOHPh)ethyl]-3-(4-OCH₃Ph)prop-2-enamide in ) inhibit NO production (IC₅₀ ~17 µM), comparable to quercetin. The target compound’s dimethoxy substituents may confer similar anti-inflammatory effects.
Physicochemical and Structural Comparisons
Lipophilicity Trends:
- CF₃ vs. OCH₃ : The CF₃ group increases logP by ~1.0–1.5 units compared to OCH₃, as seen in related aryl enamide studies . The target compound’s balance of CF₃ (lipophilic) and OCH₃ (moderate polarity) may optimize blood-brain barrier penetration or tissue distribution.
- Cyano Impact: The α-cyano group reduces logP by ~0.5 units compared to H-substituted analogs (e.g., entry 4 vs. target) but enhances metabolic stability via steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
